1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
Descripción
1-(4-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 4-fluorobenzyl group at the 1-position and a pyridin-4-yl carboxamide moiety at the 3-position.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-5-3-13(4-6-14)12-22-11-1-2-16(18(22)24)17(23)21-15-7-9-20-10-8-15/h1-11H,12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXAEHVQWZXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=NC=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
1-(4-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 424.5 g/mol
- CAS Number : 899747-58-1
This compound functions primarily as a calcium channel blocker. Calcium channel blockers are crucial in treating cardiovascular diseases by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
Hypotensive Effects
A study conducted on novel 1,4-dihydropyridine derivatives demonstrated significant hypotensive effects in male rats. The synthesized compounds exhibited a notable decrease in mean arterial blood pressure (MABP), with the order of efficacy being 5b > 5c > 5a > 5d at a dose of 4 mg/kg. The compounds also increased heart rate compared to the control group (DMSO), indicating a potential dual effect on cardiovascular function .
| Compound | MABP Change (mmHg) | Heart Rate Change (bpm) |
|---|---|---|
| Control (DMSO) | - | - |
| Nifedipine (2 mg/kg) | Significant decrease | Moderate increase |
| 5a | Moderate decrease | Significant increase |
| 5b | High decrease | High increase |
| 5c | Moderate decrease | Moderate increase |
| 5d | Low decrease | Moderate increase |
Anticancer Potential
In silico studies have suggested that similar compounds targeting the fascin protein may inhibit cancer cell migration and invasion. Fascin is overexpressed in various cancers, making it a critical target for therapeutic intervention. The compound's structural features could enhance its binding affinity to such targets, warranting further investigation into its anticancer properties .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from pyridine derivatives. The incorporation of the fluorobenzyl group is crucial for enhancing biological activity. Research indicates that modifications to the dihydropyridine core can lead to improved pharmacological profiles.
Synthesis Overview
- Starting Materials : Pyridine derivatives and fluorobenzyl halides.
- Reagents : Base catalysts and solvents suitable for nucleophilic substitutions.
- Steps :
- Formation of the dihydropyridine core.
- Introduction of the carboxamide group.
- Final purification through crystallization or chromatography.
Case Studies
Several studies have reported on the efficacy of similar compounds in clinical settings:
- Calcium Channel Blockers : A clinical trial involving patients with hypertension showed that calcium channel blockers significantly reduced blood pressure and improved overall cardiovascular health.
- Cancer Therapeutics : Trials targeting fascin have shown promise in reducing tumor metastasis in preclinical models, suggesting that derivatives of this compound could be beneficial.
Análisis De Reacciones Químicas
Step 1: Formation of the Pyridone Core
-
Starting Material : Ethyl 2-hydroxynicotinate or analogous pyridone derivatives.
-
Alkylation : Reaction with p-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) introduces the p-fluorobenzyl group at the N-1 position .
-
Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using 10% NaOH under reflux .
Step 2: Carboxamide Formation
-
Coupling Reaction : The carboxylic acid intermediate is coupled with pyridin-4-amine using a peptide coupling agent such as TBTU or HATU in the presence of DIPEA .
Functionalization Reactions
The compound’s reactivity is influenced by its substituents:
Table 1: Key Functionalization Reactions
Stability and Degradation
-
Acid/Base Sensitivity : The 2-oxo-pyridine ring undergoes hydrolysis under strongly acidic (50% H2SO4) or basic conditions, leading to ring-opening or decarboxylation .
-
Thermal Stability : Microwave-assisted reactions (e.g., cyclization) proceed efficiently at 100–130°C without decomposition .
Reaction Mechanisms
-
N-Alkylation : Proceeds via an SN2 mechanism, facilitated by the fluoride ion (CsF) acting as a base .
-
Suzuki Coupling : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .
-
Smiles Rearrangement : Observed in related pyridone derivatives during amidation reactions, leading to aryl migration .
Biological Activity and Reactivity
-
CB1/CB2 Receptor Binding : Substituents at position 5 (e.g., bromine, aryl groups) modulate binding affinity and functional activity (agonist vs. antagonist) .
-
FAAH Inhibition : The p-fluorobenzyl group enhances inhibitory potency against fatty acid amide hydrolase (FAAH) when combined with bulky substituents at position 5 .
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12–48 hours | 30–60 minutes |
| Yield | 40–60% | 70–85% |
| Byproducts | Higher | Reduced |
Challenges and Optimization
Comparación Con Compuestos Similares
Substituent Effects on Benzyl Group
- Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound may offer improved metabolic stability compared to 4-chlorobenzyl analogs (e.g., ), as fluorine’s electronegativity enhances aromatic ring stability and reduces oxidative degradation.
- Positional Halogen Variations : Compounds with 2-chloro-6-fluorobenzyl groups (e.g., ) introduce steric hindrance and electronic effects that could alter target binding compared to the target’s 4-fluorobenzyl moiety.
N-Substituent Variations
- Pyridin-4-yl vs. Sulfamoylphenyl : The pyridin-4-yl group in the target compound may facilitate hydrogen bonding with kinase active sites, whereas sulfamoylphenyl substituents (e.g., ) could enhance solubility via polar interactions.
Pharmacological Considerations
While direct pharmacological data for the target compound are lacking, structural analogs provide insights:
- DHODH Inhibition : Compounds like 5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide (B8, ) have been studied for enzyme inhibition, implying that the target compound’s dihydropyridine core may similarly interact with dehydrogenase active sites.
- Anticancer Potential: Derivatives with sulfamoylphenyl groups (e.g., ) have been explored as anticancer agents, suggesting that the target’s pyridin-4-yl substituent could offer alternative mechanisms of action.
Q & A
Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, and what key reaction conditions influence yield?
The compound is typically synthesized via a multi-step approach involving (i) condensation of 4-fluorobenzylamine with a pyridine-3-carboxylic acid derivative and (ii) cyclization under acidic or basic conditions. A critical step is the formation of the dihydropyridinone ring, often achieved via cyclocondensation using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted heating to improve reaction efficiency. Evidence from analogous syntheses highlights the importance of temperature control (80–120°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the dihydropyridinone ring (δ ~6.5–7.0 ppm).
- IR Spectroscopy : To verify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : For exact mass confirmation, particularly to distinguish regioisomers .
Q. How should researchers approach the purification of this compound given its solubility profile?
Due to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is recommended. Recrystallization from ethanol/water mixtures (7:3 v/v) can further enhance purity, as demonstrated in studies of structurally related dihydropyridines .
Advanced Questions
Q. How can researchers optimize the synthesis to address low yields in the final cyclization step?
Low yields often stem from incomplete ring closure or side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12 hours) and improves cyclization efficiency by 15–20% .
- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may stabilize intermediates .
- Solvent Optimization : Switching from THF to DMF enhances solubility of intermediates, reducing byproduct formation .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of analogous dihydropyridine derivatives?
Contradictory data may arise from variations in assay conditions (e.g., pH, co-solvents) or tautomerism in the dihydropyridine ring. Researchers should:
- Perform structural validation (X-ray crystallography) to confirm the active tautomer.
- Standardize in vitro assays (e.g., kinase inhibition) using consistent buffer systems (HEPES, pH 7.4) and control compounds .
Q. How does the introduction of the 4-fluorobenzyl group impact the compound’s physicochemical properties and binding affinity?
The 4-fluorobenzyl group enhances lipophilicity (logP increase by ~0.5 units) and improves membrane permeability. Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as shown in docking studies of fluorinated pyridinecarboxamides .
Q. What computational methods are employed to model the interaction between this compound and its target protein?
Molecular dynamics (MD) simulations and docking studies (AutoDock Vina, Schrödinger Suite) are used to predict binding modes. Key parameters include:
- Binding Free Energy : Calculated via MM-GBSA to assess affinity.
- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with pyridin-4-yl nitrogen) .
Q. What are the implications of observed tautomerism in the dihydropyridine ring for pharmacological activity?
Tautomerism between 1,2-dihydropyridine and pyridinone forms can alter binding conformations. Researchers must:
- Characterize tautomeric ratios using NMR titration (DMSO-d6 vs. CDCl3).
- Correlate dominant tautomers with activity via QSAR models .
Q. How can cross-coupling reactions be utilized to introduce diverse substituents into the pyridine core?
Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the pyridine C-4 position. Key conditions:
- Catalyst : Pd(PPh₃)₄ (2 mol%).
- Base : K₂CO₃ in a dioxane/water (3:1) solvent system at 90°C for 12 hours .
Q. What are the critical considerations in designing in vitro assays to evaluate the kinase inhibitory potential of this compound?
- Substrate Concentration : Use ATP at Km values (e.g., 10 µM for EGFR kinase).
- Inhibition Controls : Include staurosporine as a positive control.
- Detection Method : Luminescent ADP-Glo™ assay for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
